5-Bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the chemical formula C7H5BrN2. It consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton. The compound exhibits interesting structural features and potential applications in various fields .
The synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine involves the introduction of a bromine atom onto the pyrrolo[3,2-b]pyridine scaffold. Various synthetic routes have been explored, including bromination of the corresponding pyrrolo[3,2-b]pyridine precursor using suitable reagents. Researchers have reported efficient methods to access this compound, enabling its study and application .
The molecular structure of 5-bromo-1H-pyrrolo[3,2-b]pyridine reveals a planar arrangement of the fused rings. The deviation from planarity (r.m.s. deviation) is minimal (approximately 0.017 Å). The compound forms inversion dimers in the crystal lattice through pairs of N-H⋯N hydrogen bonds. Understanding its three-dimensional arrangement is crucial for predicting its properties and interactions .
Researchers have investigated the reactivity of 5-bromo-1H-pyrrolo[3,2-b]pyridine in various chemical reactions. It serves as a versatile building block for the synthesis of more complex molecules. For instance, it has been utilized as an N-donor carrier ligand in highly cytotoxic platinum(II) dichlorido complexes. Exploring its reactivity and functional group transformations is essential for designing novel compounds .
5-bromo-1H-pyrrolo[3,2-b]pyridine is a significant compound in organic chemistry, particularly in the synthesis of various heterocycles and biologically active molecules. Its molecular formula is with a molecular weight of approximately 197.03 g/mol. This compound is recognized for its applications in medicinal chemistry and material science, primarily due to its structural features that allow it to interact with biological targets effectively .
This compound can be classified as a heterocyclic aromatic compound, specifically a brominated derivative of pyrrolo-pyridine. It is often utilized in research settings for its potential applications in drug development and as a building block for more complex chemical structures. The compound is commercially available from various suppliers, ensuring accessibility for research purposes .
The synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine can be achieved through several methods:
The molecular structure of 5-bromo-1H-pyrrolo[3,2-b]pyridine features a fused bicyclic system comprising a pyrrole ring and a pyridine ring. The presence of the bromine atom at the 5-position significantly influences its reactivity and biological activity.
The chemical reactivity of 5-bromo-1H-pyrrolo[3,2-b]pyridine allows it to participate in various reactions:
The mechanism of action for 5-bromo-1H-pyrrolo[3,2-b]pyridine primarily involves its role as a kinase inhibitor:
The physical properties of 5-bromo-1H-pyrrolo[3,2-b]pyridine include:
Chemical properties include:
5-bromo-1H-pyrrolo[3,2-b]pyridine has several notable applications:
Palladium-catalyzed Suzuki-Miyaura couplings dominate the derivatization of 5-bromo-1H-pyrrolo[3,2-b]pyridine, leveraging its bromo substituent as a versatile handle for C–C bond formation. The electron-deficient nature of the pyrrolopyridine core enhances oxidative addition efficiency, enabling reactions with aryl/heteroaryl boronic acids at 80–100°C. Key protocols employ Pd(PPh₃)₄ (2–5 mol%) with aqueous Na₂CO₃ in toluene/ethanol (3:1), achieving yields of 70–95% [8]. Buchwald-Hartwig aminations further extend applications, installing secondary amines via Pd₂(dba)₃/XPhos catalysis in dioxane at 90°C. This enables synthesis of kinase inhibitor precursors like 5-(4-morpholinophenyl)-1H-pyrrolo[3,2-b]pyridine .
Table 1: Representative Suzuki Coupling Reactions of 5-Bromo-1H-pyrrolo[3,2-b]pyridine
Boronic Acid | Catalyst System | Temperature (°C) | Yield (%) | Product Application |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 80 | 92 | ACC1 inhibitor precursor |
3-Pyridylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 100 | 85 | Tubulin inhibitor scaffold |
4-Cyanophenylboronic acid | Pd(OAc)₂, SPhos, Cs₂CO₃ | 90 | 78 | FGFR inhibitor intermediate |
Efficient routes to the pyrrolo[3,2-b]pyridine core integrate protection, functionalization, and deprotection sequences. A prominent three-step one-pot approach starts with SEM protection of the pyrrole nitrogen (SEM-Cl, DIPEA, DCM, 0°C→RT, 2h), followed by NBS-mediated bromination (NBS, DMF, 50°C, 1h), and acid-catalyzed SEM removal (TFA/DCM, 1:1, 30min). This sequence achieves 65% overall yield with minimal intermediate purification [8]. Alternative routes exploit in situ generation of organozinc reagents; 5-bromo-1H-pyrrolo[3,2-b]pyridine undergoes lithiation at C2 (n-BuLi, −78°C) followed by transmetallation to zinc chloride, enabling Negishi couplings with aryl halides.
Table 2: One-Pot Synthesis Strategies Comparison
Sequence | Key Conditions | Overall Yield (%) | Advantages |
---|---|---|---|
SEM protection → bromination → deprotection | SEM-Cl/DIPEA → NBS/DMF → TFA/DCM | 65 | High regioselectivity, mild deprotection |
Lithiation → transmetallation → Negishi | n-BuLi/THF → ZnCl₂ → ArPdBr | 55 | C2 functionalization, tolerance to esters |
Regioselectivity in pyrrolopyridine bromination is governed by electronic effects and solvent choice. The 5-position (electron-rich pyridine-like carbon) undergoes preferential electrophilic substitution using N-bromosuccinimide (1.0 equiv) in DMF at 50°C, achieving >95% selectivity confirmed by HPLC and ¹H-NMR [1] [9]. Lewis acid catalysts (e.g., FeCl₃) enable bromination at C6 for 6-methyl derivatives via directed ortho-metalation, while polar solvents like DCM favor C3 bromination. Solvent screening reveals that DMF enhances solubility of the polar azaindole core, suppressing dibromide formation even at 1.2 equiv NBS [6] [9].
Rink amide resin enables rapid generation of carboxamide libraries from 1-(benzenesulfonyl)-5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid [3]. Key steps:
Table 3: Solid-Phase Synthesis Parameters for Carboxamide Libraries
Step | Reagents/Conditions | Time | Monitoring Method |
---|---|---|---|
Resin loading | HATU (3 equiv), DIPEA (6 equiv), DMF | 2 h | Kaiser test |
Suzuki functionalization | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DMF/H₂O | 12 h | LC-MS of resin aliquot |
Deprotection/cleavage | TFA:CH₂Cl₂ (1:1) or piperidine/DMF | 30 min | Quantitative HPLC |
Molecular Diversity and Pharmacological SignificanceThe 5-bromo substituent enables diverse C5-functionalized analogs with therapeutic relevance:
Table 4: Bioactivity of Key Derivatives
Derivative Structure | Target | Potency (IC₅₀/EC₅₀) | Application Reference |
---|---|---|---|
5-(1H-Indol-5-yl)-1-(3,4,5-trimethoxyphenyl) | Tubulin | 0.12 μM (HeLa cells) | [8] |
1-Methyl-5-(4-morpholinophenyl) | ACC1 | 820 nM (enzyme) | |
5-(3-Carbamoylphenyl)-6-methyl | FGFR | 110 nM (FGF2 signaling) | [9] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8